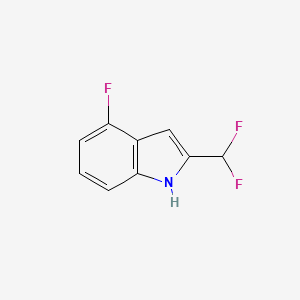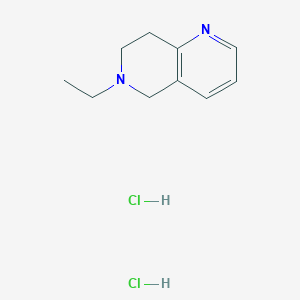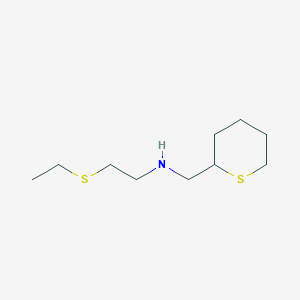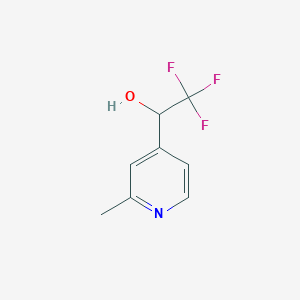
2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol is an organic compound characterized by the presence of a trifluoromethyl group and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol typically involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required purity levels for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce various alcohol derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol exerts its effects involves interactions with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanone
- 2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanamine
- 2,2,2-Trifluoro-N-(2-methylpyridin-4-yl)acetamide
Uniqueness
2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H8F3NO |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-4-6(2-3-12-5)7(13)8(9,10)11/h2-4,7,13H,1H3 |
Clé InChI |
OCYNKRWIHMWJDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


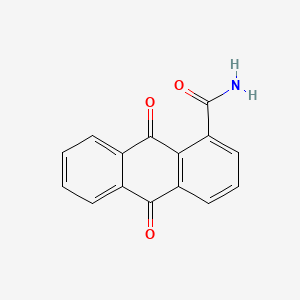
![N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B12960532.png)


![Rel-(3R,3aR,6aS)-3-aminotetrahydro-1H-furo[3,4-b]pyrrol-2(3H)-one hydrochloride](/img/structure/B12960538.png)
![(3AS,4S,6S,7aR)-2-((S)-1-chloro-2-phenylethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12960539.png)


